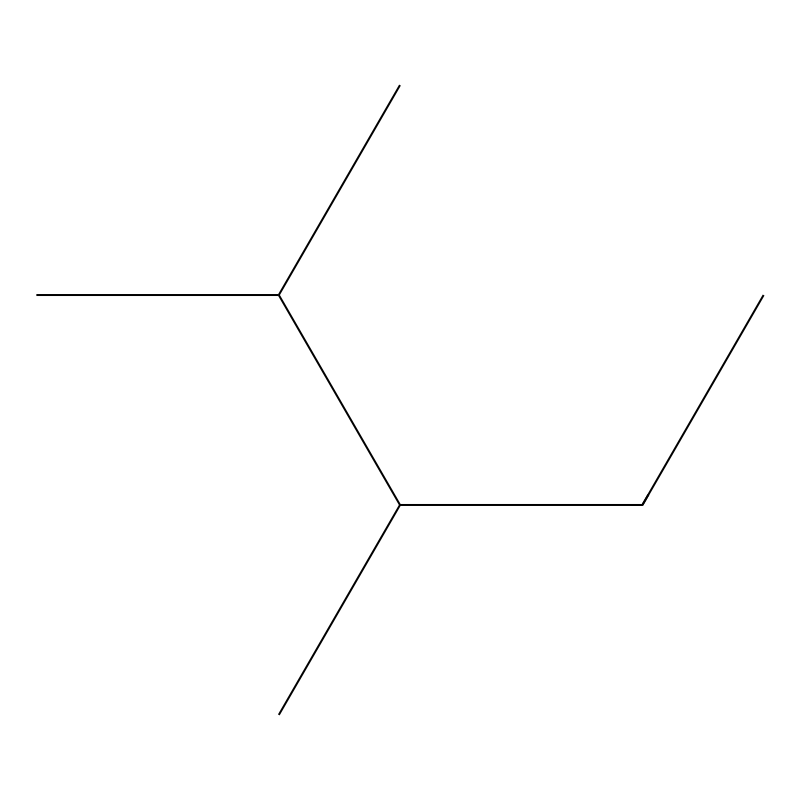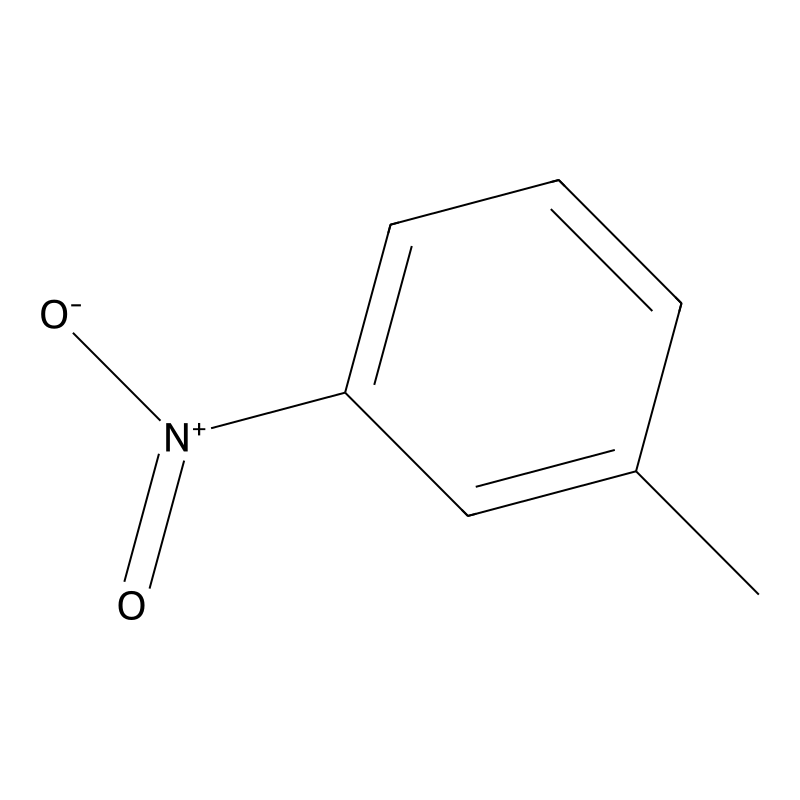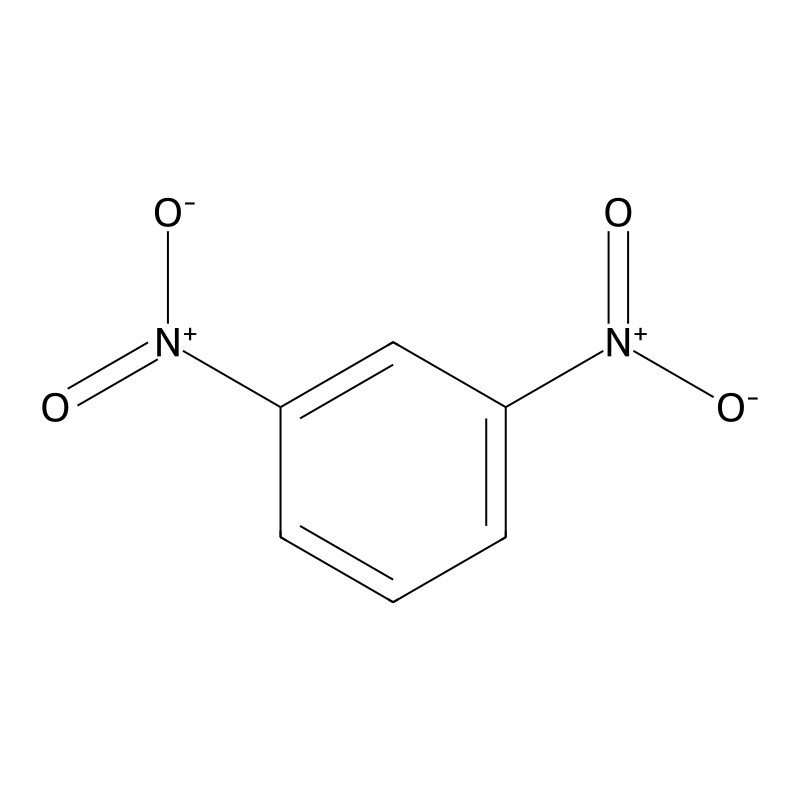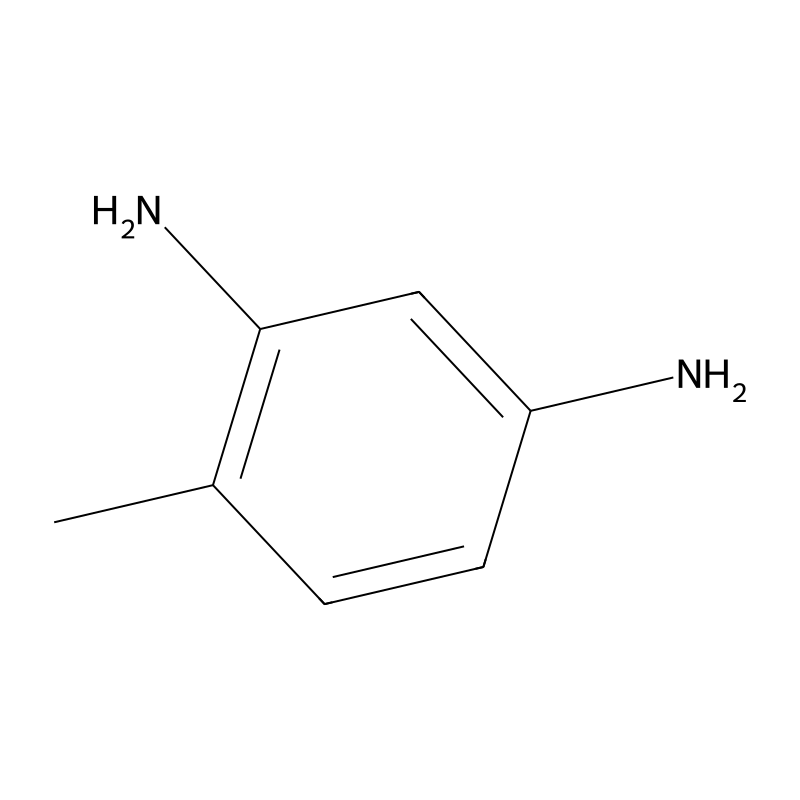Organic Pollutant Standards
CAS No.:123-01-3
Molecular Formula:C18H30
C6H5(CH2)11CH3
C18H30
C6H5(CH2)11CH3
C18H30
Molecular Weight:246.4 g/mol
Availability:
In Stock
CAS No.:565-59-3
Molecular Formula:C7H16
Molecular Weight:100.2 g/mol
Availability:
In Stock
CAS No.:109-60-4
Molecular Formula:C5H10O2
C5H10O2
CH3COOCH2CH2CH3
C5H10O2
CH3COOCH2CH2CH3
Molecular Weight:102.13 g/mol
Availability:
In Stock
CAS No.:99-08-1
Molecular Formula:C7H7NO2
Molecular Weight:137.14 g/mol
Availability:
In Stock
CAS No.:99-65-0
Molecular Formula:C6H4N2O4
C6H4N2O4
C6H4(NO2)2
C6H4N2O4
C6H4(NO2)2
Molecular Weight:168.11 g/mol
Availability:
In Stock
CAS No.:95-80-7
Molecular Formula:C7H10N2
CH3C6H3(NH2)2
C7H10N2
CH3C6H3(NH2)2
C7H10N2
Molecular Weight:122.17 g/mol
Availability:
In Stock





